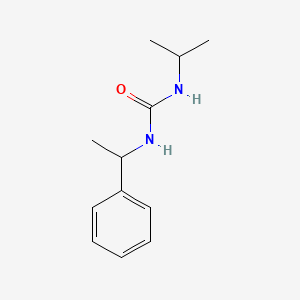

1-(1-Phenylethyl)-3-propan-2-ylurea

Description

Properties

IUPAC Name |

1-(1-phenylethyl)-3-propan-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9(2)13-12(15)14-10(3)11-7-5-4-6-8-11/h4-10H,1-3H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFPHAVVQBCPNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Urea Fusion Method

The urea fusion process, exemplified in the synthesis of 3-phenoxy-1-azetidinecarboxamides, involves heating an amine with urea under solvent-free conditions. For this compound, the reaction would proceed as follows:

Key Parameters :

-

Purification : Post-reaction trituration with petroleum ether (80–110°C boiling range) to remove diphenylmethane or ethylbenzene byproducts.

Advantages :

-

Avoids hazardous reagents like phosgene.

-

Scalable for industrial production (e.g., 30-gallon reactor setups).

Challenges :

-

Steric hindrance from the 1-phenylethyl group may necessitate extended reaction times.

Isocyanate-Amine Coupling

This two-step method involves generating an isocyanate intermediate followed by amine addition:

-

Phosgene Route :

-

Amine Addition :

Optimization Considerations :

-

Phosgene alternatives (e.g., triphosgene) improve safety.

-

Anhydrous conditions prevent hydrolysis of the isocyanate intermediate.

Carbodiimide-Mediated Coupling

Carbodiimides like dicyclohexylcarbodiimide (DCC) facilitate urea formation between amines and carboxylic acids. However, this method is less common for simple urea derivatives due to cost and side reactions.

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Scalability | Safety |

|---|---|---|---|---|

| Urea Fusion | 70–80% | ≥95% | High | Moderate (high temps) |

| Isocyanate-Amine | 60–75% | 90–95% | Moderate | Low (phosgene risk) |

| Carbodiimide-Mediated | 50–65% | 85–90% | Low | High |

The urea fusion method emerges as the most viable for large-scale synthesis, balancing yield and safety.

Reaction Optimization and Process Development

Temperature and Solvent Effects

Catalytic Enhancements

-

Acid Catalysts : p-Toluenesulfonic acid (pTSA) accelerates urea formation by protonating the amine.

-

Microwave Assistance : Reduces reaction time by 50–70% in small-scale trials.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Industrial-Scale Production Insights

A scaled-up urea fusion process (30-gallon reactor) achieved 80% yield by:

Challenges and Mitigation Strategies

-

Byproduct Formation : Diphenylmethane byproducts (from protecting groups) are removed via petroleum ether washes.

-

Moisture Sensitivity : Strict anhydrous conditions prevent urea hydrolysis during storage.

Applications and Derivatives

While the target compound’s applications are underexplored, structurally related ureas exhibit:

Chemical Reactions Analysis

Types of Reactions: 1-(1-Phenylethyl)-3-propan-2-ylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride for bromination.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of corresponding amines.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1-(1-Phenylethyl)-3-propan-2-ylurea has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-Phenylethyl)-3-propan-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(1-Phenylethyl)-3-propan-2-ylurea with key analogs, focusing on structural features, synthesis, physical properties, and safety profiles.

Structural and Functional Group Comparisons

This compound

- Key substituents : Propan-2-yl (isopropyl) and 1-phenylethyl groups.

- Molecular weight : 206.29 g/mol.

- Role of substituents : The phenylethyl group enhances aromatic interactions, while the isopropyl group contributes to lipophilicity.

3-[3-(Dimethylamino)propyl]-1-phenylurea (CAS: 32022-55-2)

- Key substituents: Dimethylamino-propyl and phenyl groups.

- Molecular formula : C₁₂H₁₉N₃O; Molecular weight : 221.30 g/mol.

1-[(3-Aminocyclopentyl)methyl]-3-propan-2-ylurea (CAS: 1698152-83-8)

- Key substituents : Cyclopentylmethyl and propan-2-yl groups.

- Molecular formula : C₁₀H₂₁N₃O; Molecular weight : 199.29 g/mol; Purity : ≥95% .

1-[(1S)-1-Phenylethyl]-3-[2-(carbamoyl)ethyl] urea

Physical and Chemical Properties

Data Table: Key Properties of Urea Derivatives

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 1-(1-Phenylethyl)-3-propan-2-ylurea in laboratory settings?

- Methodological Answer : Adhere to general laboratory safety guidelines, including the use of personal protective equipment (PPE) such as gloves, goggles, and lab coats. Avoid inhalation of dust or vapors (P261) and prevent skin/eye contact (P262) as per GHS/CLP regulations . While no specific health hazards are classified, toxicological data are incomplete; handle under fume hoods and ensure proper ventilation. In case of accidental exposure, remove contaminated clothing, rinse affected areas with water, and seek medical attention for persistent symptoms .

Q. How can researchers optimize the synthesis of this compound to achieve high yields and purity?

- Methodological Answer : Optimize reaction parameters such as temperature, solvent polarity, and catalyst loading. For analogous urea derivatives, multi-step syntheses often involve nucleophilic substitution or condensation reactions. Monitor reaction progress using thin-layer chromatography (TLC) or HPLC. Purify the product via recrystallization or column chromatography, and validate purity using melting point analysis and spectroscopic methods (e.g., NMR, IR) .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : Use a combination of ¹H NMR and ¹³C NMR to confirm proton and carbon environments, particularly the phenyl and isopropyl groups. Infrared (IR) spectroscopy can identify urea carbonyl stretches (~1640–1680 cm⁻¹). High-resolution mass spectrometry (HRMS) provides exact mass validation. Compare experimental data with computational predictions (e.g., DFT calculations) for unresolved stereochemical features .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity and enantioselectivity of this compound in asymmetric catalysis?

- Methodological Answer : The chiral 1-phenylethyl group can induce enantioselectivity in catalytic reactions. Investigate using chiral HPLC or polarimetry to resolve enantiomers. Study reaction outcomes with different stereoisomers under varying conditions (e.g., solvent, temperature). Compare kinetic data (e.g., enantiomeric excess via NMR with chiral shift reagents) to establish structure-activity relationships .

Q. What strategies are recommended for resolving crystallographic ambiguities in this compound derivatives?

- Methodological Answer : Perform X-ray crystallography on single crystals grown via slow evaporation (e.g., methanol/chloroform mixtures). Use software like SHELXL for structure refinement. For unstable crystals, employ low-temperature data collection. Validate hydrogen-bonding networks and torsional angles against computational models (e.g., Mercury or Olex2) .

Q. How can researchers systematically analyze the structure-activity relationship (SAR) of this compound in biological systems?

- Methodological Answer : Synthesize analogs with modifications to the phenyl or isopropyl groups. Test biological activity (e.g., antimicrobial assays, enzyme inhibition) and correlate with structural features. Use multivariate statistical analysis (e.g., principal component analysis) to identify key functional groups. Cross-reference with computational docking studies to predict binding affinities .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?

- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to protein active sites. Validate predictions with molecular dynamics (MD) simulations (GROMACS, AMBER) to assess stability. Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. What experimental approaches can elucidate the mechanism of action of this compound in pharmacological studies?

- Methodological Answer : Conduct enzyme inhibition assays (e.g., fluorescence-based kinetics) to identify target enzymes. Use isotopic labeling (e.g., ¹⁴C or ³H) to track metabolic pathways. Pair with proteomics or transcriptomics to identify downstream effects. For in vivo studies, employ knockout models to validate target specificity .

Q. How can researchers assess the environmental impact of this compound during disposal or accidental release?

- Methodological Answer : Perform biodegradation studies (OECD 301 tests) to evaluate persistence. Use high-performance liquid chromatography (HPLC) or LC-MS to monitor degradation products. Assess ecotoxicity via Daphnia magna or algae growth inhibition assays. Cross-reference with analogous urea compounds, which often exhibit moderate environmental persistence but low acute toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.